
3-(5-bromofuran-2-carboxamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(5-bromofuran-2-carboxamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. Benzofuran derivatives are known to be core components in a variety of biologically active compounds, including approved drugs, and have been the subject of extensive research due to their diverse therapeutic potential .
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by functionalization at various positions on the ring. For example, N-(4-bromophenyl)furan-2-carboxamide, a related compound, was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding excellent results . The carboxamide group can then be further arylated using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to afford various analogues . Similarly, the synthesis of benzofuran carboxamide-benzylpyridinium salts involves a multi-step process starting from salicylaldehyde derivatives, indicating the complexity and versatility of synthetic routes available for such compounds .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran ring, which can engage in various intermolecular interactions. For instance, the crystal structures of related N-phenylbenzamides have shown that the dihedral angles between the benzene rings can vary significantly, influencing the overall molecular conformation . Additionally, the presence of halogen atoms, such as bromine, can introduce additional interactions like halogen bonding, which can affect the crystal packing and stability of the compounds .
Chemical Reactions Analysis
Benzofuran derivatives can participate in a variety of chemical reactions, particularly those involving their functional groups. The carboxamide moiety is a versatile functional group that can undergo further chemical transformations, such as amidation or coupling reactions, to yield a diverse array of products . The halogen atoms present in the molecule, such as bromine, can also be utilized in various substitution reactions to introduce different substituents, which can significantly alter the chemical and biological properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the substituents attached to the benzofuran ring. The introduction of various functional groups can modulate properties such as solubility, melting point, and stability. For example, the introduction of halogen atoms can increase the lipophilicity of the molecule, which can have implications for its biological activity and pharmacokinetics . Additionally, the presence of multiple aromatic rings and heteroatoms can affect the molecule's electronic properties and its ability to engage in pi-pi interactions and hydrogen bonding .
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Benzofuran derivatives have been noted for their pharmacokinetic and pharmacodynamic properties. Specifically, benzofuran compounds have clinical effects comparable with common illicit drugs like amphetamine and 3,4-methylenedioxymethamphetamine (MDMA). This positions benzofuran derivatives as potential substances for toxicity management and treatment guidelines based on clinical effects rather than the specific drug involved (Nugteren-van Lonkhuyzen et al., 2015).
Synthesis and Industrial Application
2-Fluoro-4-bromobiphenyl, a derivative, has been highlighted as a key intermediate in the manufacturing of certain pharmaceuticals. This compound demonstrates the utility of benzofuran derivatives in industrial applications, including the synthesis of non-steroidal anti-inflammatory and analgesic materials. Despite synthesis challenges, recent research has improved practical methodologies for large-scale production (Qiu et al., 2009).
Biological Activities and Medicinal Applications
Benzofuran is a core unit in various bioactive heterocycles, with a broad spectrum of biological activity. Recent developments have highlighted their roles as inhibitors against a myriad of diseases, viruses, fungi, microbes, and enzymes. These derivatives have shown potent applications in pharmaceuticals, agriculture, and polymers. Notably, the benzofuran nucleus is present in numerous bioactive natural and synthetic compounds, offering significant therapeutic activities compared to reference drugs (Dawood, 2019).
Benzofuran in Drug Discovery
Benzofuran compounds, due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, have been a focal point in drug discovery. The construction of benzofuran rings has seen novel methodologies, contributing to the synthesis of complex benzofuran compounds, paving the way for new therapeutic drugs (Miao et al., 2019).
Supramolecular Chemistry and Biomedical Applications
Benzofurans and their derivatives like benzene-1,3,5-tricarboxamides (BTAs) have become integral in various scientific disciplines, including supramolecular chemistry and biomedical applications. The self-assembly behavior of these compounds has led to applications ranging from nanotechnology to polymer processing and biomedical applications, showcasing their versatility and potential for future developments (Cantekin et al., 2012).
Antimicrobial Agents
Benzofuran derivatives have been identified as suitable structures for the development of new antimicrobial agents. They possess a unique structural feature and a broad spectrum of biological activities, making them a privileged structure in the field of drug discovery, especially in combating microbial diseases (Hiremathad et al., 2015).
Propriétés
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O4/c21-16-9-8-15(27-16)19(25)24-17-13-6-1-2-7-14(13)28-18(17)20(26)23-12-5-3-4-11(22)10-12/h1-10H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOFLBZXSPSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromofuran-2-carboxamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

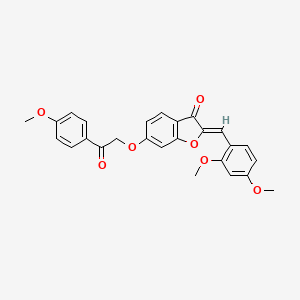
![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)
![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)
![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)
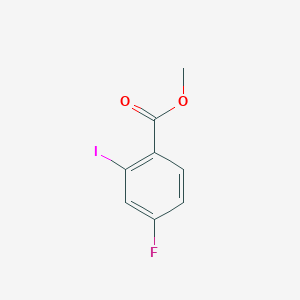
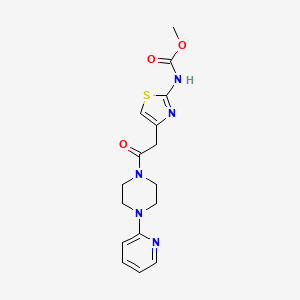
![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
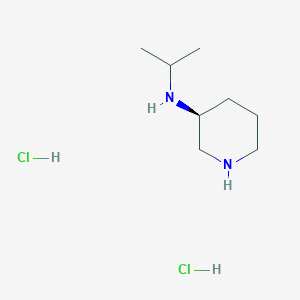
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)


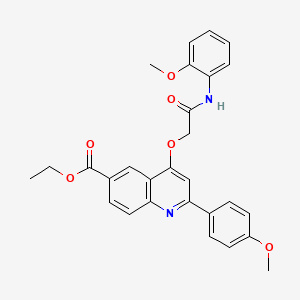
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)